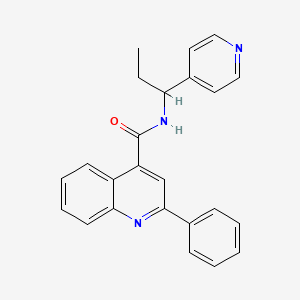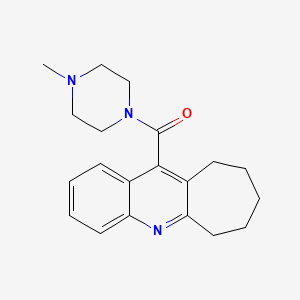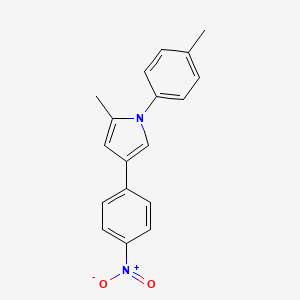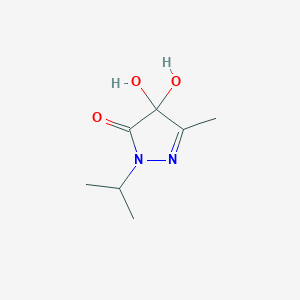![molecular formula C8H3ClF3NO3S2 B12876897 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride is a chemical compound that belongs to the class of heterocyclic compounds known as benzoxazoles. These compounds are characterized by a benzene ring fused to an oxazole ring. The presence of the trifluoromethylthio group and the sulfonyl chloride group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride typically involves the introduction of the trifluoromethylthio group into a benzoxazole scaffold. One common method is the reaction of 2-aminobenzoxazole with trifluoromethanesulfanylamide under mild conditions. This reaction proceeds efficiently and yields the desired product in good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Photocatalytic methods, which utilize visible light and a photocatalyst, are also explored for industrial applications due to their mild reaction conditions and high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides and sulfones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the trifluoromethylthio group.
Wissenschaftliche Forschungsanwendungen
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: Employed in the development of bioactive molecules that can modulate biological pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as kinase inhibitors and antimicrobial agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and modulation of protein function .
Vergleich Mit ähnlichen Verbindungen
Benzo[d]oxazole Derivatives: Compounds such as 2-aminobenzo[d]oxazole and N-alkylated 2-aminobenzo[d]oxazole share structural similarities with 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride.
Benzo[d]imidazo[2,1-b]thiazoles: These compounds also exhibit significant bioactivities and are used in medicinal chemistry.
Uniqueness: The presence of the trifluoromethylthio group and the sulfonyl chloride group in this compound imparts unique chemical properties, such as increased lipophilicity and reactivity, which are not commonly found in other similar compounds. These properties make it a valuable intermediate in the synthesis of bioactive molecules and industrial chemicals .
Eigenschaften
Molekularformel |
C8H3ClF3NO3S2 |
|---|---|
Molekulargewicht |
317.7 g/mol |
IUPAC-Name |
4-(trifluoromethylsulfanyl)-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C8H3ClF3NO3S2/c9-18(14,15)7-13-6-4(16-7)2-1-3-5(6)17-8(10,11)12/h1-3H |
InChI-Schlüssel |
SRPIXJAHUYIHEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide](/img/structure/B12876816.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)


![Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate](/img/structure/B12876851.png)


![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
![2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876865.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)


